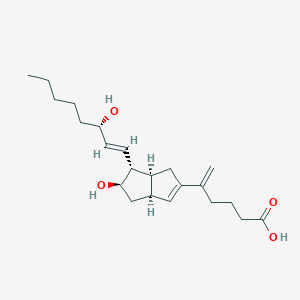
5-Methyleneisocarbacyclin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyleneisocarbacyclin (5-MIC) is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. 5-MIC has been shown to have similar vasodilatory effects to PGI2 but with greater potency and longer duration of action. This makes it a promising candidate for the treatment of various cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 5-Methyleneisocarbacyclin involves the activation of the prostacyclin receptor (IP receptor) and subsequent activation of adenylate cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This results in vasodilation and inhibition of platelet aggregation.
Efectos Bioquímicos Y Fisiológicos
In addition to its vasodilatory and antiplatelet effects, 5-Methyleneisocarbacyclin has been shown to have other biochemical and physiological effects. It can inhibit smooth muscle cell proliferation and migration, which is important in the development of atherosclerosis. It can also reduce oxidative stress and inflammation, which are important factors in the pathogenesis of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyleneisocarbacyclin in lab experiments is its potency and long duration of action. This allows for more precise and accurate measurements of its effects. However, one limitation is its high cost compared to other prostacyclin analogs.
Direcciones Futuras
There are several future directions for research on 5-Methyleneisocarbacyclin. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases. Another area of interest is its potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
5-Methyleneisocarbacyclin can be synthesized by a multi-step process starting with the reaction of 2-bromoethylamine with 2-oxo-1,3-dithiane to form 2-(2-oxo-1,3-dithian-2-yl)ethylamine. This compound is then reacted with 2-methyl-2-propen-1-ol to form 2-(2-oxo-1,3-dithian-2-yl)-1-methylethylamine. The final step involves the reaction of this compound with carbon monoxide in the presence of a palladium catalyst to form 5-Methyleneisocarbacyclin.
Aplicaciones Científicas De Investigación
5-Methyleneisocarbacyclin has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including pulmonary hypertension, ischemic heart disease, and stroke. It has been shown to have potent vasodilatory effects on pulmonary and systemic arteries and can inhibit platelet aggregation. This makes it a promising candidate for the treatment of these diseases.
Propiedades
Número CAS |
109838-17-7 |
|---|---|
Nombre del producto |
5-Methyleneisocarbacyclin |
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]hex-5-enoic acid |
InChI |
InChI=1S/C22H34O4/c1-3-4-5-8-18(23)10-11-19-20-13-16(12-17(20)14-21(19)24)15(2)7-6-9-22(25)26/h10-12,17-21,23-24H,2-9,13-14H2,1H3,(H,25,26)/b11-10+/t17-,18-,19+,20-,21+/m0/s1 |
Clave InChI |
RCWYUXZFANPADR-UNWKAXEJSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)C(=C)CCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O |
Sinónimos |
5-methylene-9(0)-methano-delta(6)-prostaglandin I(1) 5-methyleneisocarbacyclin 5-MM-PGI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



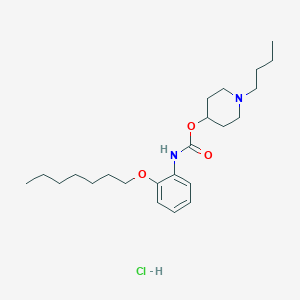
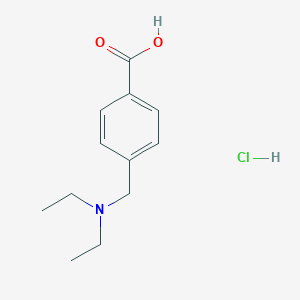
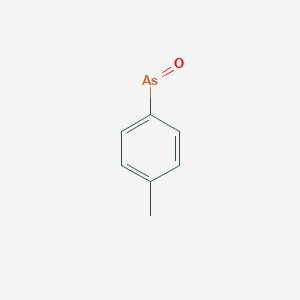
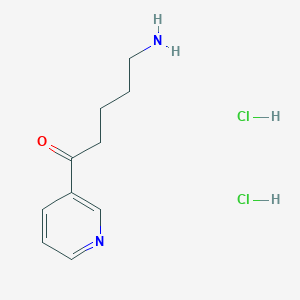
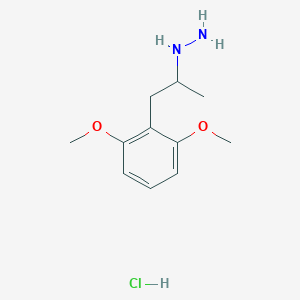
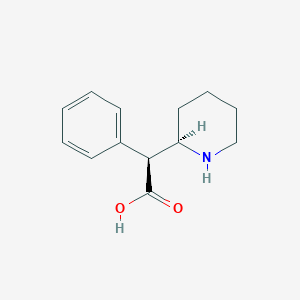
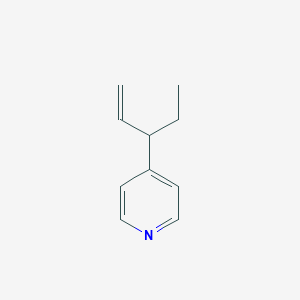
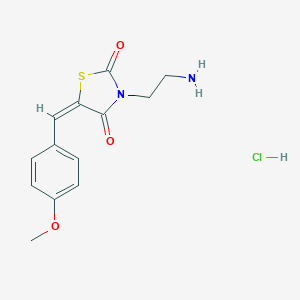
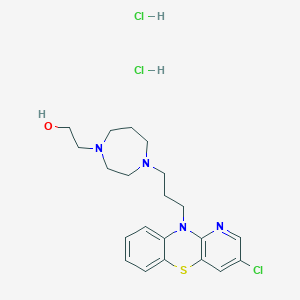
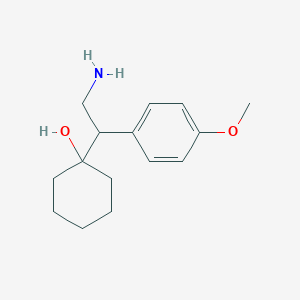
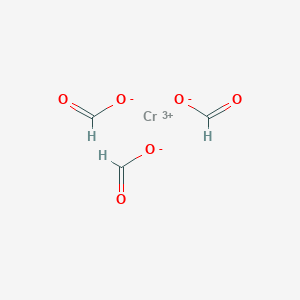
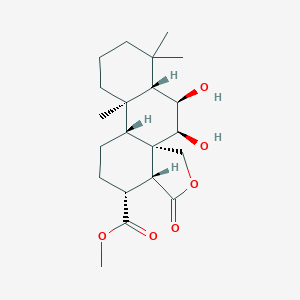
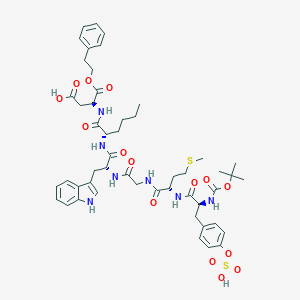
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)